4-Chlorobiphenyl

Descripción

Propiedades

IUPAC Name |

1-chloro-4-phenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWNLURCHDRMHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

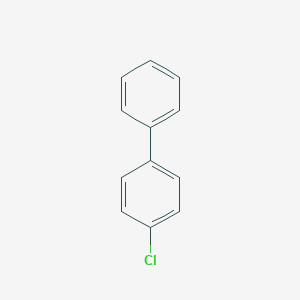

C1=CC=C(C=C1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl |

Source

|

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040300 |

Source

|

| Record name | 4-Chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-chlorobiphenyl appears as colorless crystals or shiny off-white flakes. (NTP, 1992) |

Source

|

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

556 °F at 760 mmHg (NTP, 1992) |

Source

|

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) |

Source

|

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 205.5 °F ; 10 mmHg at 294.8 °F; 760 mmHg at 559.2 °F (NTP, 1992) |

Source

|

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2051-62-9 |

Source

|

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA22Z3NGLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

171.9 °F (NTP, 1992) |

Source

|

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

4-Chlorobiphenyl CAS number and properties

An In-depth Technical Guide to 4-Chlorobiphenyl

Introduction

This compound is a synthetic organic compound belonging to the group of polychlorinated biphenyls (PCBs).[1] It is a monochlorinated biphenyl (B1667301), meaning it has one chlorine atom attached to the biphenyl structure, specifically at the 4-position.[1] PCBs were commercially manufactured for their chemical stability and insulating properties but were banned in the 1970s due to their bioaccumulation and adverse health effects.[1] Despite the ban, these compounds persist in the environment.[1] This guide provides a comprehensive overview of the chemical and physical properties, toxicological information, and relevant experimental protocols for this compound, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. Data has been aggregated from various chemical databases and literature sources.

Identifiers and Descriptors

| Identifier/Descriptor | Value |

| CAS Number | 2051-62-9[1][2][3][4] |

| Molecular Formula | C12H9Cl[1][2][3] |

| IUPAC Name | 1-chloro-4-phenylbenzene[1] |

| Synonyms | p-Chlorobiphenyl, 4-Chloro-1,1'-biphenyl, PCB 3[1][5] |

| EC Number | 218-127-7[1][3] |

| UN Number | 3432[1][3] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 188.65 g/mol [1][2][6] |

| Appearance | Colorless crystals or shiny off-white flakes[1][2] |

| Melting Point | 75-77 °C[4], 78.8 °C[7], 77 °C[8] |

| Boiling Point | 291 °C at 760 mmHg[7][8], 293 °C[4] |

| Flash Point | 127 °C[3] |

| Water Solubility | <0.1 g/100 mL at 22 °C[3][9] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[3][10] |

| Density | 1.131 g/cm³ (estimate)[3] |

| LogP | 4.6[1][3] |

| Vapor Pressure | 1 mmHg at 96.4 °C; 10 mmHg at 146 °C[1] |

Toxicology and Safety

This compound is classified as a hazardous substance. It may cause damage to organs, particularly the liver, through prolonged or repeated exposure.[4][11] It is also very toxic to aquatic life with long-lasting effects.[4][11]

Hazard Information

| Hazard Type | Description |

| Acute Toxicity | Harmful if swallowed or inhaled.[4] Symptoms of exposure include irritation to the skin, eyes, mucous membranes, and upper respiratory tract.[1][11] |

| Chronic Toxicity | May cause liver damage.[4] Animal studies with PCBs have shown liver injury and potential carcinogenicity with prolonged exposure.[4] |

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[4][11] |

| LDLo (oral, mammal) | 3500 mg/kg[12] |

Safety and Handling

Proper personal protective equipment (PPE), including gloves, safety glasses, and a NIOSH-approved respirator, should be used when handling this compound.[1] It should be handled in a well-ventilated area.[11] In case of a spill, the area should be dampened with 60-70% ethanol (B145695) and the material transferred to a suitable container.[1]

Metabolism

This compound is metabolized in the body by the microsomal cytochrome P-450 system into hydroxylated metabolites, such as 4-chloro-4'-biphenylol.[13] These phenolic metabolites can then be further oxidized by enzymes like prostaglandin (B15479496) H synthase to form reactive quinone species.[14] Studies have shown that the hydroxylated metabolite is more effective at impairing mitochondrial functions than the parent compound, suggesting that the metabolism of this compound leads to a more biologically active and toxic substance.[13]

Caption: Metabolic pathway of this compound.

Experimental Protocols

Synthesis of this compound (General Method)

A common method for the preparation of this compound involves the direct chlorination of biphenyl.[15]

Protocol:

-

Reaction Setup: Biphenyl is reacted with chlorine in the presence of a ring-chlorination catalyst.[15]

-

Reaction Conditions: The specific conditions, such as temperature and reaction time, are optimized to favor the formation of the desired monochlorinated product.

-

Purification: The resulting reaction mixture, which contains a mixture of chlorinated biphenyls, is then subjected to fractional distillation to isolate and purify the this compound.[15]

Caption: General synthesis workflow for this compound.

Analytical Method for this compound in Environmental Samples

The analysis of PCBs, including this compound, in environmental samples typically involves extraction, cleanup, and instrumental analysis, often using gas chromatography.[16][17]

Protocol Outline:

-

Sample Collection: Water samples are collected in amber glass bottles and stored at 4°C. Soil or sediment samples are dried, ground, and sieved.[16]

-

Extraction:

-

Water: Solid-Phase Extraction (SPE) is a common method for extracting this compound from water samples.[16]

-

Soil/Sediment: Pressurized Liquid Extraction (PLE) or Soxhlet extraction with a suitable solvent like hexane (B92381) is used.[16]

-

-

Extract Cleanup: The crude extract is concentrated and cleaned up, often using column chromatography (e.g., with silica (B1680970) gel or Florisil) to remove interfering substances.[16][17]

-

Instrumental Analysis: The cleaned extract is analyzed by Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) for identification and quantification.[16][18]

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a known standard.[16]

Caption: General analytical workflow for this compound.

References

- 1. This compound | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2051-62-9 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. accustandard.com [accustandard.com]

- 5. 1,1'-Biphenyl, 4-chloro- [webbook.nist.gov]

- 6. This compound | CAS 2051-62-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound [stenutz.eu]

- 9. 2051-62-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound CAS#: 2051-62-9 [m.chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. CAS.2051-62-9 this compound - Violet Trade [violet-oled.com]

- 13. Comparative toxicity of this compound and its metabolite 4-chloro-4'-biphenylol in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. DE50011992D1 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. cdc.gov [cdc.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Monochlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Monochlorobiphenyl, also known as PCB 3, is a member of the polychlorinated biphenyl (B1667301) (PCB) congeners.[1][2] PCBs are a class of synthetic organic compounds that were widely used in various industrial applications due to their chemical stability, including as dielectric fluids in transformers and capacitors.[3][4] Although their production was banned in many countries due to their persistence in the environment and adverse health effects, understanding the physicochemical properties of individual congeners like 4-monochlorobiphenyl remains crucial for environmental fate modeling, toxicological studies, and the development of remediation strategies.[1][5] This guide provides a comprehensive overview of the core physicochemical properties of 4-monochlorobiphenyl, detailed experimental methodologies, and a visualization of a key experimental workflow.

Core Physicochemical Properties

The physicochemical properties of 4-monochlorobiphenyl dictate its behavior in various environmental and biological systems. These properties influence its solubility, volatility, and tendency to bioaccumulate.

Data Presentation

The following table summarizes the key quantitative physicochemical data for 4-monochlorobiphenyl.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₁₂H₉Cl | [1] | |

| Molecular Weight | 188.65 | g/mol | [1] |

| Physical Description | Colorless crystals or shiny off-white flakes | [1] | |

| Melting Point | 77.7 | °C | [1] |

| Boiling Point | 291.1 | °C | [1] |

| Water Solubility | < 1 | mg/mL at 22.2 °C | [1] |

| Octanol-Water Partition Coefficient (log Kₒw) | 4.6 | [1] | |

| Vapor Pressure | 1 mmHg at 96.4 °C; 10 mmHg at 146 °C; 760 mmHg at 292.9 °C | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of specific PCB congeners are often found in specialized literature. The following sections describe generalized, widely accepted methodologies for determining the key properties of compounds like 4-monochlorobiphenyl.

Determination of Melting Point

The melting point of a crystalline solid like 4-monochlorobiphenyl can be determined using the capillary melting point method.

Methodology:

-

A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer.

-

The temperature is raised slowly and steadily.

-

The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point.

Determination of Boiling Point

The boiling point of a liquid at atmospheric pressure can be determined using a distillation apparatus. For a high-boiling-point solid like 4-monochlorobiphenyl, a specialized apparatus for micro-boiling point determination might be employed.

Methodology (Distillation):

-

The compound is placed in a distillation flask.

-

The flask is heated, and the vapor rises into a condenser.

-

The temperature at which the vapor and liquid are in equilibrium, and the liquid is boiling, is recorded as the boiling point. This is typically measured at the vapor-condensate interface.

Determination of Water Solubility

The shake-flask method is a common technique for determining the water solubility of sparingly soluble substances.

Methodology:

-

An excess amount of the solid 4-monochlorobiphenyl is added to a flask containing purified water.

-

The flask is sealed and agitated (shaken) at a constant temperature for an extended period to ensure that equilibrium is reached.

-

The solution is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of 4-monochlorobiphenyl in the aqueous phase is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Determination of Octanol-Water Partition Coefficient (log Kₒw)

The octanol-water partition coefficient (Kₒw) is a measure of a chemical's lipophilicity and is a critical parameter for assessing its environmental fate and bioaccumulation potential.[6] The shake-flask method is a standard procedure for its determination.

Methodology:

-

A known amount of 4-monochlorobiphenyl is dissolved in either n-octanol or water.

-

Equal volumes of n-octanol and water are placed in a separatory funnel.

-

The solution of 4-monochlorobiphenyl is added to the funnel.

-

The funnel is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate.

-

The concentration of 4-monochlorobiphenyl in both the n-octanol and water phases is measured using a suitable analytical method (e.g., GC or HPLC).

-

The Kₒw is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the water phase. The logarithm of this value is reported as log Kₒw.

Visualization

The following diagram illustrates the general experimental workflow for determining the octanol-water partition coefficient (Kₒw) using the shake-flask method.

References

- 1. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis of 4-Chlorobiphenyl from Biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis route for 4-Chlorobiphenyl, a significant compound in organic synthesis, from a biphenyl (B1667301) precursor. The focus is on the direct electrophilic chlorination of biphenyl, detailing the underlying chemistry, experimental protocols, and relevant quantitative data.

Core Synthesis Route: Electrophilic Chlorination of Biphenyl

The industrial production of chlorobiphenyls has historically relied on the direct electrophilic chlorination of biphenyl.[1][2][3][4][5] This process involves the reaction of biphenyl with a chlorinating agent, typically in the presence of a catalyst, to substitute one or more hydrogen atoms on the biphenyl rings with chlorine atoms.[2][6] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a chlorine cation (Cl+) or a polarized chlorine molecule acts as the electrophile.

The direct chlorination of biphenyl generally results in a complex mixture of polychlorinated biphenyl (PCB) congeners, with the degree of chlorination and isomeric distribution depending on the reaction conditions.[1][6] To obtain this compound with high purity, a subsequent separation step, such as fractional distillation, is necessary.[7]

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are presented below. These protocols are based on established chemical literature and patents.

Protocol 1: Direct Chlorination using Chlorine Gas and a Lewis Acid Catalyst

This method is a common industrial approach for the chlorination of biphenyl.[2][3][7]

-

Reagents and Materials:

-

Procedure:

-

Charge the reaction vessel with biphenyl and the catalyst. If a solvent is used, dissolve the biphenyl in the solvent.

-

Heat the mixture to the desired reaction temperature.

-

Bubble chlorine gas through the reaction mixture at a controlled rate while stirring vigorously.

-

Monitor the reaction progress by analyzing aliquots (e.g., using gas chromatography) to determine the specific gravity and desired degree of chlorination.[3]

-

Once the desired product distribution is achieved, stop the flow of chlorine gas.

-

Allow the reaction mixture to cool.

-

The crude product, a mixture of chlorinated biphenyls, is then subjected to purification.

-

-

Purification:

-

The crude reaction mixture is subjected to fractional distillation to separate the different PCB congeners.[7]

-

This compound is collected as a specific fraction based on its boiling point.

-

Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

This protocol offers an alternative to using chlorine gas, employing a solid-phase chlorinating agent.[8]

-

Reagents and Materials:

-

Biphenyl

-

N-Chlorosuccinimide (NCS)

-

Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve 30.8 g of biphenyl in 250 mL of tetrahydrofuran.[8]

-

Add 28.1 g of N-Chlorosuccinimide to the solution at room temperature.[8]

-

Stir the reaction mixture at room temperature for 36 hours.[8]

-

Upon completion, the solvent is removed, and the crude product is purified to isolate this compound.

-

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis routes for this compound.

| Method | Biphenyl (g) | Chlorinating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield/Product Distribution | Reference |

| N-Chlorosuccinimide | 15.4 | 13.4 g N-Chlorosuccinimide | 125 mL 2-Methyltetrahydrofuran | Room Temp. | 36 | Not specified | [8] |

| N-Chlorosuccinimide | 30.8 | 28.1 g N-Chlorosuccinimide | 250 mL Tetrahydrofuran | Room Temp. | 36 | Not specified | [8] |

| Chlorine Gas | Not specified | Chlorine | K-Zeolith L / Dichloromethane | 20 | 6 | 89% yield of this compound, with byproducts 2-chlorobiphenyl, 2,4'-dichlorobiphenyl, and 4,4'-dichlorobiphenyl. | [9] |

| Chlorine Gas | Not specified | Anhydrous Chlorine | Ferric Chloride | Not specified | Not specified | Produces a complex mixture of congeners.[1][3] | [1][3] |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis.

Alternative Synthesis Strategies

While direct chlorination of biphenyl is the most straightforward route, other advanced methods are employed for the synthesis of specific, often more complex, biphenyl derivatives. These are typically not used for the bulk production of this compound from biphenyl itself but are crucial for targeted synthesis in research and development.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for creating the biphenyl scaffold. For instance, 4-chlorophenylboronic acid can be coupled with a suitable aryl halide.[10][11] This method offers high yields and excellent functional group tolerance.[10]

-

Ullmann Coupling: This reaction, typically using copper, can be used to couple two aryl halides. It is particularly useful for synthesizing symmetrical biphenyls or when starting materials differ significantly in reactivity.[10][11]

These methods provide precise control over the final structure but involve more complex starting materials than biphenyl.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. mitchelldericksonassociates.wordpress.com [mitchelldericksonassociates.wordpress.com]

- 4. nationalacademies.org [nationalacademies.org]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. cr2000.it [cr2000.it]

- 7. DE50011992D1 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]

- 8. CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl - Google Patents [patents.google.com]

- 9. This compound|lookchem [lookchem.com]

- 10. Buy 4'-Chloro-biphenyl-2-ylamine hydrochloride (EVT-6483200) | 824414-14-4 [evitachem.com]

- 11. Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Transport of 4-Chlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobiphenyl (4-CB), a monochlorinated biphenyl (B1667301), serves as a crucial model compound for understanding the environmental behavior of the broader class of polychlorinated biphenyls (PCBs). Although less chlorinated than many of the commercial Aroclor mixtures, its study provides fundamental insights into the physicochemical properties and transformation processes that govern the fate of PCBs in the environment. Due to their persistence, bioaccumulative potential, and toxicity, understanding the environmental dynamics of these compounds is of paramount importance for risk assessment and the development of effective remediation strategies. This guide provides a comprehensive overview of the environmental fate and transport of this compound, detailing its properties, degradation pathways, and mobility, supported by experimental methodologies and quantitative data.

Physicochemical Properties of this compound

The environmental behavior of this compound is largely dictated by its physicochemical properties. These characteristics influence its partitioning between air, water, soil, and biota. A summary of key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉Cl | [1] |

| Molecular Weight | 188.65 g/mol | [2] |

| Appearance | Colorless crystals or shiny off-white flakes | [2] |

| Melting Point | 75-77 °C | [3] |

| Boiling Point | 289-293 °C at 760 mmHg | [1][3] |

| Vapor Pressure | 1 mmHg at 96.4 °C; 10 mmHg at 146 °C | [2] |

| Water Solubility | <100 mg/L at 22 °C | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 4.6 - 4.72 | [4][5] |

| Organic Carbon-Water Partition Coefficient (log Koc) | Estimated from log Kow, indicating strong sorption to organic matter | [6][7] |

| Henry's Law Constant | Moderate, suggesting potential for volatilization from water |

Environmental Fate and Transport

The environmental journey of this compound is a complex interplay of transport and transformation processes. Its moderate volatility allows for atmospheric transport, while its low water solubility and high affinity for organic matter lead to its accumulation in soil and sediments.

Abiotic Degradation

Abiotic degradation of this compound in the environment is generally a slow process. Photodegradation can occur in the atmosphere and surface waters through reactions with hydroxyl radicals. However, in soil and sediment, where it is largely shielded from direct sunlight, abiotic degradation is minimal.

Biotic Degradation

The primary mechanism for the breakdown of this compound in the environment is microbial biodegradation. This process can occur under both aerobic and anaerobic conditions, with different pathways and end products.

Under aerobic conditions, numerous bacterial strains, including species of Pseudomonas, Achromobacter, and Bacillus, can degrade this compound.[8][9] The most common pathway involves a series of enzymatic reactions initiated by a dioxygenase enzyme, which hydroxylates the biphenyl ring.[8][10] This leads to the formation of key intermediates, with 4-chlorobenzoic acid being a major metabolic product.[8]

In anoxic environments such as deep sediments, anaerobic microorganisms can dechlorinate higher chlorinated biphenyls. While this compound is already a lower chlorinated congener, reductive dechlorination can still occur, though it is generally a slower process compared to the degradation of more highly chlorinated PCBs.

Bioaccumulation and Biomagnification

Due to its lipophilic nature (high log Kow), this compound has a strong tendency to bioaccumulate in the fatty tissues of organisms. This accumulation can be magnified up the food chain (biomagnification), leading to higher concentrations in top predators. The bioaccumulation factor (BAF), which is the ratio of the chemical concentration in an organism to that in the surrounding water, can be significant for this compound.

Experimental Protocols

The study of the environmental fate and transport of this compound relies on a variety of standardized experimental protocols. Below are detailed methodologies for key experiments.

Soil/Sediment Adsorption Isotherm

Objective: To determine the extent of this compound adsorption to soil or sediment.

Methodology:

-

Preparation of Materials:

-

Select and characterize the soil/sediment (e.g., particle size distribution, organic carbon content, pH, cation exchange capacity).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and create a series of aqueous solutions with varying concentrations. The highest concentration should not exceed half of its water solubility.

-

Prepare a 0.01 M calcium chloride solution to serve as the background electrolyte.

-

-

Equilibration:

-

Add a known mass of the soil/sediment to a series of centrifuge tubes.

-

Add a known volume of the this compound aqueous solutions to each tube.

-

Include control samples (no soil/sediment) to account for adsorption to the container walls.

-

Shake the tubes on a mechanical shaker at a constant temperature (e.g., 25°C) for a predetermined equilibration time (typically 24-48 hours), which should be established in preliminary kinetic studies.

-

-

Phase Separation:

-

After equilibration, centrifuge the tubes at a speed sufficient to separate the solid and aqueous phases.

-

-

Analysis:

-

Carefully remove an aliquot of the supernatant (aqueous phase) for analysis.

-

Extract the this compound from the soil/sediment phase using an appropriate organic solvent (e.g., hexane/acetone mixture).

-

Analyze the concentration of this compound in both the aqueous and solid phases using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis:

-

Calculate the amount of this compound adsorbed to the soil/sediment.

-

Plot the concentration in the solid phase (Cs) versus the concentration in the aqueous phase (Ce) to generate the adsorption isotherm.

-

Fit the data to adsorption models such as the Freundlich or Langmuir isotherms to determine the adsorption coefficients (e.g., Koc).

-

Aerobic Biodegradation Study in Soil

Objective: To assess the rate and extent of this compound biodegradation in soil under aerobic conditions.

Methodology:

-

Microcosm Setup:

-

Collect fresh soil samples and characterize their properties (pH, organic matter, microbial biomass).

-

Spike the soil with a known concentration of this compound, ensuring even distribution.

-

If desired, inoculate a portion of the soil with a known 4-CB-degrading bacterial strain.

-

Prepare control microcosms (e.g., sterile soil) to differentiate between biotic and abiotic degradation.

-

Adjust the soil moisture content to an optimal level for microbial activity (e.g., 60% of water holding capacity).

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) with adequate aeration.

-

-

Sampling:

-

Collect soil samples from the microcosms at regular time intervals (e.g., 0, 7, 14, 28, 56 days).

-

-

Extraction and Analysis:

-

Extract this compound and its potential metabolites (e.g., 4-chlorobenzoic acid) from the soil samples using an appropriate solvent system (e.g., Soxhlet extraction with hexane/acetone).

-

Clean up the extracts to remove interfering substances using techniques like solid-phase extraction (SPE).

-

Analyze the extracts using GC-MS or HPLC to quantify the parent compound and its metabolites.

-

-

Data Analysis:

-

Plot the concentration of this compound over time to determine the degradation kinetics.

-

Calculate the degradation rate constant and the half-life of this compound in the soil.

-

Identify and quantify the formation of metabolites to elucidate the degradation pathway.

-

Bioaccumulation Testing in Aquatic Organisms

Objective: To determine the potential of this compound to accumulate in aquatic organisms.

Methodology:

-

Test Organism and System:

-

Select a suitable test organism (e.g., fish, mussels).

-

Set up a flow-through or static-renewal aquatic test system with controlled water quality parameters (temperature, pH, dissolved oxygen).

-

-

Exposure Phase:

-

Expose the test organisms to a constant, sublethal concentration of this compound in the water.

-

Maintain a control group of organisms in clean water.

-

Collect water samples and organisms at predetermined time intervals.

-

-

Depuration Phase:

-

After the exposure phase, transfer the organisms to clean water.

-

Continue to collect organisms at time intervals to measure the rate of elimination (depuration).

-

-

Analysis:

-

Analyze the concentration of this compound in the water samples and in the tissues of the collected organisms using GC-MS.

-

-

Data Analysis:

-

Calculate the uptake and depuration rate constants.

-

Determine the Bioconcentration Factor (BCF) at steady-state, which is the ratio of the concentration in the organism to the concentration in the water.

-

Conclusion

This compound serves as an indispensable compound for investigating the environmental behavior of PCBs. Its physicochemical properties favor partitioning into soil, sediment, and biota, where it can persist. While abiotic degradation is limited, microbial biodegradation, particularly under aerobic conditions, provides a significant pathway for its removal from the environment. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct robust studies on the environmental fate and transport of this compound and other related compounds. A thorough understanding of these processes is crucial for developing effective strategies to manage and remediate PCB-contaminated sites.

References

- 1. hudsonriver.org [hudsonriver.org]

- 2. Degradation and mineralization of 2-chloro-, 3-chloro- and this compound by a newly characterized natural bacterial strain isolated from an electrical transformer fluid-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Detection and Quantification of Polychlorinated Biphenyl Sulfates in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eCFR :: 40 CFR 796.2750 -- Sediment and soil adsorption isotherm. [ecfr.gov]

- 6. researchgate.net [researchgate.net]

- 7. Microbial biodegradation of this compound, a model compound of chlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioaccumulation in aquatic systems: methodological approaches, monitoring and assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroxylated Metabolites of 4-Monochlorobiphenyl and Its Metabolic Pathway in Whole Poplar Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidation of this compound metabolites to electrophilic species by prostaglandin H synthase - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of PCB Congener 3 (4-Chlorobiphenyl)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Polychlorinated Biphenyl (PCB) congener 3, also known as 4-Chlorobiphenyl. This document synthesizes available data on its toxicokinetics, toxicodynamics, and key adverse effects, presenting quantitative data in structured tables and detailing experimental methodologies. Visual representations of key pathways and workflows are included to facilitate understanding.

Chemical and Physical Properties

PCB congener 3 is a monochlorinated biphenyl. Its chemical structure and key physical properties are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2051-62-9 |

| Molecular Formula | C₁₂H₉Cl |

| Molecular Weight | 188.65 g/mol [1] |

| Appearance | Colorless crystals or shiny off-white flakes[1] |

| Log Kow | 4.6 |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Polychlorinated biphenyls are absorbed through inhalation, oral, and dermal routes.[1] Once absorbed, they are transported in the blood, often bound to proteins like albumin, and tend to accumulate in lipid-rich tissues such as the liver, adipose tissue, and skin due to their lipophilic nature.[1]

The metabolism of PCBs is generally slow and varies depending on the degree and position of chlorination.[1] Lower chlorinated congeners like PCB 3 are more readily metabolized than highly chlorinated ones. The primary metabolic pathway involves hydroxylation by the cytochrome P450 (CYP) monooxygenase system, leading to the formation of more polar metabolites that can be conjugated with glutathione (B108866) or glucuronic acid and subsequently excreted.[1] The main metabolite of this compound is 4'-hydroxy-4-chlorobiphenyl.

Toxicodynamics: Mechanisms of Toxicity

The toxic effects of PCB congener 3 are primarily mediated through its interaction with various cellular receptors and signaling pathways.

Endocrine Disruption: Estrogenic and Anti-Androgenic Activity

PCB congener 3 and its hydroxylated metabolites are known to exhibit endocrine-disrupting properties, particularly by interacting with estrogen and androgen receptors.

Estrogenic Activity: While PCB 3 itself shows weak estrogenic activity, its hydroxylated metabolite, 4'-hydroxy-4-chlorobiphenyl, has been shown to bind to estrogen receptors (ERs).[2] This binding can mimic the effects of endogenous estrogens, potentially leading to disruptions in reproductive function and development. PCB 3 has been shown to act as an agonist of estrogen receptor beta (ERβ).

Anti-Androgenic Activity: Some studies suggest that certain PCBs can act as androgen receptor (AR) antagonists, interfering with the action of male sex hormones. However, specific quantitative data for the anti-androgenic activity of PCB congener 3 is limited.

The following diagram illustrates the signaling pathway for estrogen receptor-mediated effects.

Aryl Hydrocarbon Receptor (AhR) and CYP1A1 Induction

While many toxic effects of PCBs are mediated through the aryl hydrocarbon receptor (AhR), PCB congener 3 is considered a very weak AhR agonist. Consequently, it is a poor inducer of CYP1A1, a key enzyme in the metabolism of many xenobiotics, via the classical AhR pathway. However, some studies have shown that PCB 3 can induce CYP1A1 expression and activity through an ERβ-dependent mechanism in certain cell types.

The following diagram illustrates the general workflow for assessing CYP1A1 induction.

Neurotoxicity

Exposure to PCBs, including lower chlorinated congeners, has been associated with neurotoxic effects. Proposed mechanisms include alterations in neurotransmitter systems, disruption of calcium homeostasis, and induction of oxidative stress. Developmental neurotoxicity is a particular concern, as exposure during critical periods of brain development can lead to long-lasting deficits.

Quantitative Toxicological Data

The following tables summarize the available quantitative data for the toxicological effects of PCB congener 3 and its primary metabolite. Data for other relevant PCB congeners are included for comparison where available.

Table 1: Receptor Binding Affinities

| Compound | Receptor | Assay Type | Species | Value | Unit | Reference |

| This compound (PCB 3) | ERβ | Agonist activity | Porcine | - | - | [3] |

| 4'-hydroxy-4-chlorobiphenyl | ER | Competitive Binding | Rat | Low | - | [2] |

| Estradiol (B170435) | ER | Competitive Binding | Rat | 1.0 | RBA | [4] |

| PCB 138 | AR | Antagonist activity | Hamster | 6.2 | μM (IC₅₀) |

RBA: Relative Binding Affinity, where Estradiol = 100%. More specific quantitative data for PCB 3 is limited in the reviewed literature.

Table 2: Enzyme Induction

| Compound | Enzyme | Cell Line | EC₅₀ | Unit | Reference |

| This compound (PCB 3) | CYP1A1 | Porcine follicle cells | 6 | ng/mL (effective conc.) | [3] |

| TCDD | Cyp1a1 | Rat primary hepatocytes | 0.08 | nM | [5] |

| PCB 126 | CYP1A1 | HepG2 cells | 3 | μM (induces expression) | [6] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to determine the toxicological profile of PCB congener 3.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the estrogen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to the ER.

General Protocol:

-

Preparation of Receptor Source: Uterine cytosol from ovariectomized rats is commonly used as a source of estrogen receptors.

-

Incubation: A constant concentration of radiolabeled estradiol is incubated with the receptor preparation in the presence of varying concentrations of the test compound.

-

Separation of Bound and Free Ligand: Methods such as hydroxylapatite precipitation or dextran-coated charcoal are used to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated relative to estradiol.

CYP1A1 Induction (EROD Assay)

Objective: To measure the induction of CYP1A1 enzymatic activity by a test compound.

Principle: The 7-ethoxyresorufin-O-deethylase (EROD) assay is a fluorometric method that measures the conversion of the non-fluorescent substrate 7-ethoxyresorufin (B15458) to the highly fluorescent product resorufin (B1680543) by CYP1A1.

General Protocol:

-

Cell Culture and Treatment: A suitable cell line (e.g., primary hepatocytes, HepG2) is cultured and treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

-

Cell Lysis: The cells are lysed to release the microsomal enzymes, including CYP1A1.

-

Enzymatic Reaction: The cell lysate is incubated with 7-ethoxyresorufin and a source of NADPH (a necessary cofactor).

-

Fluorescence Measurement: The increase in fluorescence due to the formation of resorufin is measured over time using a fluorometer.

-

Data Analysis: The rate of resorufin formation is calculated and normalized to the total protein concentration. The EC₅₀ for CYP1A1 induction is determined from the dose-response curve.[7]

In Vivo Neurotoxicity Study (based on OECD Guideline 424)

Objective: To assess the potential neurotoxic effects of a substance following repeated exposure.

Principle: Rodents are administered the test substance daily for a period of 28 or 90 days. A battery of functional observational tests, motor activity assessment, and neuropathological examinations are conducted to detect and characterize any neurotoxic effects.

General Protocol:

-

Animal Dosing: The test substance is administered to several groups of rats at different dose levels, typically via oral gavage. A control group receives the vehicle only.

-

Functional Observational Battery (FOB): Animals are observed for changes in autonomic function, reactivity, and sensorimotor responses at specified intervals.

-

Motor Activity: Spontaneous motor activity is measured using an automated device.

-

Neuropathology: At the end of the study, brain and peripheral nerve tissues are collected, processed, and examined microscopically for any treatment-related pathological changes.

-

Data Analysis: The data from the functional tests and neuropathological examinations are analyzed to determine a no-observed-adverse-effect level (NOAEL) and to characterize the neurotoxic profile of the substance.

The following diagram illustrates the logical relationship in a typical in vivo neurotoxicity study.

Summary and Conclusion

PCB congener 3 (this compound) is a lower-chlorinated PCB that undergoes metabolic activation to hydroxylated forms. While it is a weak AhR agonist and a poor inducer of CYP1A1 through the classical AhR pathway, it can induce CYP1A1 via an ERβ-dependent mechanism. Its primary metabolite, 4'-hydroxy-4-chlorobiphenyl, exhibits estrogenic activity by binding to estrogen receptors. The neurotoxic potential of PCB 3 is also a concern, consistent with other PCBs.

A significant lack of publicly available, specific quantitative data (e.g., Ki, EC₅₀, IC₅₀ values) for the receptor binding and enzyme induction potencies of PCB 3 and its primary metabolites was noted during the preparation of this guide. Further research is required to generate these data to allow for a more comprehensive quantitative risk assessment. The experimental protocols outlined in this guide provide a framework for conducting such studies.

References

- 1. This compound | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Estrogen receptor-binding activity of polychlorinated hydroxybiphenyls: conformationally restricted structural probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P450 induction by Aroclor 1254 and 3,3',4,4'-tetrachlorobiphenyl in cultured hepatocytes from rat, quail and man: interspecies comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Epigenetic Determinants of CYP1A1 Induction by the Aryl Hydrocarbon Receptor Agonist 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potency of mixtures of polychlorinated biphenyls as inducers of dioxin receptor-regulated CYP1A activity in rat hepatocytes and H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chlorobiphenyl solubility in water and organic solvents

An In-depth Technical Guide to the Solubility of 4-Chlorobiphenyl in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (PCB 3), a specific polychlorinated biphenyl (B1667301) congener. Understanding the solubility of this compound is critical for assessing its environmental fate, toxicological impact, and for developing analytical and remediation protocols. This document compiles quantitative solubility data, details common experimental methodologies for its determination, and illustrates key concepts through diagrams.

Quantitative Solubility Data

The solubility of this compound is largely dictated by its molecular structure: a nonpolar biphenyl system with a single chlorine substituent. This results in very low aqueous solubility and a high affinity for nonpolar organic solvents and lipids.[1]

Solubility in Water

This compound is sparingly soluble in water. The available data indicates a solubility of less than 1 milligram per milliliter.[2] Consistent values are reported across multiple sources at ambient temperature.

Table 1: Aqueous Solubility of this compound

| Solubility Value | Temperature | Source |

| < 0.1 g/100 mL (< 1000 mg/L) | 22 °C | [3][4][5][6] |

| < 1 mg/mL (< 1000 mg/L) | 72 °F (22 °C) | [2] |

Solubility in Organic Solvents

Qualitative data indicates that this compound is slightly soluble in some polar organic solvents but is freely soluble in nonpolar organic solvents.[1][3] The presence of alcohols like methanol (B129727) and ethanol (B145695) in water enhances the aqueous solubility of 4-monochlorobiphenyl, with the effect increasing as the hydrophobicity of the alcohol increases.[7]

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Solubility Description | Source |

| Methanol | Slightly Soluble | [3][4][5][6] |

| Chloroform | Slightly Soluble | [3][4][5][6] |

| Ethyl Acetate | Slightly Soluble | [3][4][5][6] |

| Oils / Lipids | Soluble / Freely Soluble | [1][8] |

| Nonpolar Organic Solvents | Freely Soluble | [1] |

| Hexane | Soluble (used as a solvent for commercial standards) | [9] |

Octanol-Water Partition Coefficient (Kow)

The octanol-water partition coefficient (expressed as log Kow) is a critical parameter for predicting the environmental distribution and bioaccumulation potential of a chemical.[10] A high log Kow value indicates a high affinity for lipids (lipophilicity) and a tendency to accumulate in fatty tissues. This compound exhibits a high log Kow, consistent with its low water solubility.

Table 3: Octanol-Water Partition Coefficient (log Kow) of this compound

| Log Kow Value | Method | Source |

| 4.6 | Calculated (XLogP3) | [2][3] |

| 4.01 | Calculated (LogP) | [3] |

| 4.63 | Not Specified | [11] |

| 4.69 | Experimental | [12] |

| 4.50 / 4.51 | Experimental | [12] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility for hydrophobic compounds like this compound requires specialized methods that can handle low aqueous concentrations and minimize sources of error.

Generator Column Method for Aqueous Solubility

This method is widely used for determining the aqueous solubility of hydrophobic organic compounds. It involves passing water through a column packed with a solid support coated with the test substance, allowing the water to become saturated. This avoids issues with undissolved microparticles that can occur with traditional shake-flask methods.

Detailed Methodology:

-

Preparation of the Support Material: A solid support, such as Chromosorb, is coated with this compound. This is typically done by dissolving the compound in a volatile solvent, mixing it with the support material, and then evaporating the solvent, leaving a thin film of the compound on the support.

-

Column Packing: The coated support material is packed into a chromatography column. Filters are placed at both ends of the column to retain the support material.

-

Saturation: High-purity water is pumped through the column at a slow, constant flow rate. The column is thermostated to maintain a precise temperature. The long contact time ensures the water exiting the column is saturated with this compound.

-

Sample Collection and Extraction: The aqueous sample exiting the column is collected. The this compound is then extracted from the water using a suitable organic solvent (e.g., hexane).

-

Analysis: The concentration of this compound in the organic extract is determined using an analytical instrument, typically a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD), which is highly sensitive to halogenated compounds.[13]

-

Calculation: The aqueous solubility is calculated from the measured concentration in the extract and the volumes of water and solvent used.

Caption: Workflow for the Generator Column Method.

Shake-Flask Method for Log Kow Determination

The shake-flask method is a traditional approach to directly measure the octanol-water partition coefficient.

Detailed Methodology:

-

Preparation: A solution of this compound is prepared in either n-octanol or water (typically the phase in which it is more soluble).

-

Partitioning: A measured volume of the this compound solution is placed in a flask with a measured volume of the second, immiscible solvent (e.g., n-octanol-saturated water and water-saturated n-octanol).

-

Equilibration: The flask is sealed and agitated (shaken) at a constant temperature for a prolonged period (e.g., 24 hours) to allow the this compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and water layers.

-

Analysis: A sample is carefully taken from each phase. The concentration of this compound in both the n-octanol and the aqueous phase is measured using a suitable analytical technique like GC-ECD.

-

Calculation: The log Kow is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Factors Influencing Solubility

The solubility behavior of this compound is governed by fundamental physicochemical principles related to its structure and the properties of the solvent.

Caption: Key Factors Governing this compound Solubility.

-

Molecular Structure: this compound lacks hydrogen bond donor sites and has only a very weak acceptor capacity. Its large, nonpolar biphenyl rings make the molecule hydrophobic (lipophilic). This structure is the primary reason for its poor affinity for polar solvents like water and high affinity for nonpolar environments.[1]

-

Solvent Polarity: Following the principle of "like dissolves like," the nonpolar nature of this compound allows it to be readily dissolved in nonpolar or weakly polar organic solvents. Conversely, there is a significant energy penalty for dissolving it in a highly structured, polar solvent like water, leading to very low solubility.

-

Temperature: For most solid solutes, the dissolution process is endothermic, meaning that solubility tends to increase with temperature.[14] This holds true for polychlorinated biphenyls.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. This compound | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. CAS.2051-62-9 this compound - Violet Trade [violet-oled.com]

- 5. 2051-62-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS#: 2051-62-9 [m.chemicalbook.com]

- 7. The solubility of polychlorinated biphenyls in water/alcohol mixtures (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 8. 2,3',4,4',5,5'-Hexachlorobiphenyl | C12H4Cl6 | CID 40479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. achemtek.com [achemtek.com]

- 10. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 11. eurjchem.com [eurjchem.com]

- 12. researchgate.net [researchgate.net]

- 13. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 14. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Historical Applications and Sources of 4-Chlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobiphenyl, a monochlorinated derivative of biphenyl (B1667301), belongs to the broader class of polychlorinated biphenyls (PCBs). Historically, PCBs were lauded for their chemical stability, low flammability, and electrical insulating properties, leading to their widespread industrial use. This guide provides a comprehensive technical overview of the historical applications, sources, and associated experimental methodologies related to this compound.

Historical Applications and Sources

PCBs were commercially produced in the United States from 1929 until their manufacture was banned in 1979 due to their environmental persistence and adverse health effects.[1] They were marketed as complex mixtures of congeners under trade names such as Aroclor in the United States.[2] this compound was a constituent of some of these commercial mixtures, particularly the lower-chlorinated Aroclors like Aroclor 1016 and 1221.

The primary applications of PCBs, and by extension this compound as a component, were as coolants and insulating fluids in electrical equipment such as transformers and capacitors.[3] They were also utilized in a variety of "open-use" applications, including:

-

Plasticizers: in paints, plastics, and sealants

-

Hydraulic fluids

-

Lubricating oils

-

Additives in pesticides

-

Carbonless copy paper [3]

The primary historical sources of this compound in the environment stem from:

-

Industrial Production: Direct chlorination of biphenyl was the main industrial method for producing PCB mixtures.[4]

-

Use and Disposal: Leaks from electrical equipment, improper disposal of PCB-containing products, and volatilization from open-use applications contributed significantly to environmental contamination.

-

Accidental Spills: Spills of PCB-containing oils and fluids were a direct source of environmental release.

Quantitative Data

Precise historical production volumes for individual PCB congeners like this compound are not well-documented, as they were produced and sold as mixtures. However, analysis of commercial Aroclor mixtures provides some insight into the concentration of monochlorobiphenyls.

| Aroclor Mixture | Average Chlorine Content (%) | Monochlorobiphenyl Content (weight %) |

| Aroclor 1221 | 21 | ~50-60% |

| Aroclor 1016 | 41 | ~1-3% |

Note: The exact composition of Aroclor mixtures could vary between batches.

Historical environmental monitoring data for specific PCB congeners is also limited. Early analytical methods often quantified PCBs as total Aroclor mixtures rather than individual congeners.[5] However, with the advent of high-resolution gas chromatography, it became possible to analyze for individual congeners. Historical data from the 1970s shows widespread detection of various PCB congeners in environmental and biological samples, indicating the pervasive nature of these compounds.[6]

Experimental Protocols

Historical Synthesis Methods

Two classical chemical reactions were historically used for the laboratory synthesis of biphenyls and their derivatives, and could have been used for this compound.

1. Gomberg-Bachmann Reaction:

This reaction involves the diazotization of an aromatic amine followed by its reaction with another aromatic compound. For the synthesis of this compound, 4-chloroaniline (B138754) would be the starting material.

Detailed Protocol (Representative):

-

Diazotization: Dissolve 4-chloroaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath.

-

Slowly add a cooled aqueous solution of sodium nitrite (B80452) to the 4-chloroaniline solution while maintaining the temperature below 10°C. This forms the 4-chlorobenzenediazonium chloride solution.

-

Coupling: In a separate flask, prepare a solution of benzene (B151609) (the coupling partner).

-

Slowly add the cold diazonium salt solution to the benzene solution with vigorous stirring. An alkaline solution (e.g., sodium hydroxide) is typically added to promote the reaction.

-

The reaction mixture is stirred for several hours at a low temperature.

-

Work-up: After the reaction is complete, the layers are separated. The organic layer containing the crude this compound is washed with dilute acid, water, and then dried over a drying agent (e.g., anhydrous sodium sulfate).

-

Purification: The solvent is removed by distillation, and the resulting crude this compound can be purified by fractional distillation or recrystallization.[7][8]

2. Ullmann Reaction:

This reaction involves the copper-promoted coupling of two aryl halide molecules. To synthesize this compound, a mixture of chlorobenzene (B131634) and iodobenzene (B50100) could be used in an unsymmetrical Ullmann reaction, though this would lead to a mixture of products (biphenyl, this compound, and 4,4'-dichlorobiphenyl). A more targeted approach would be the coupling of a 4-chlorophenyl halide with a phenyl organometallic reagent in the presence of a copper catalyst.

Detailed Protocol (Representative of a classical Ullmann condensation):

-

Reactants: Combine 4-iodochlorobenzene, a copper catalyst (e.g., copper bronze), and a high-boiling solvent (e.g., nitrobenzene (B124822) or dimethylformamide) in a reaction flask.

-

Reaction: Heat the mixture to a high temperature (often exceeding 200°C) for several hours.

-

Work-up: After cooling, the reaction mixture is filtered to remove the copper salts. The solvent is removed by vacuum distillation.

-

Purification: The resulting crude product is then purified by column chromatography or recrystallization to isolate the this compound.[9][10][11]

Historical Analytical Methods

The primary analytical technique for the detection and quantification of PCBs, including this compound, in the 1970s was Gas Chromatography with Electron Capture Detection (GC-ECD) .

Detailed Protocol (Representative):

-

Extraction: The sample (e.g., water, soil, biological tissue) is extracted with an organic solvent like hexane (B92381) or a mixture of hexane and acetone.

-

Cleanup: The extract is then subjected to a cleanup procedure to remove interfering compounds. This often involves column chromatography using adsorbents like Florisil or silica (B1680970) gel.

-

Concentration: The cleaned-up extract is carefully concentrated to a small volume.

-

GC-ECD Analysis: A small aliquot of the concentrated extract is injected into a gas chromatograph equipped with a packed or capillary column and an electron capture detector. The ECD is highly sensitive to halogenated compounds like PCBs.

-

Quantification: The concentration of this compound is determined by comparing the peak area or height in the sample chromatogram to that of a known standard of this compound.[5][12][13]

Historical Toxicological Protocols

Acute toxicity studies in rodents were a common method for assessing the immediate health effects of chemicals.

Detailed Protocol (Representative for an Acute Oral Toxicity Study in Rats):

-

Test Animals: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar strain) of a single sex (or both sexes in separate groups) are used. The animals are acclimated to the laboratory conditions for at least 5 days before the study.

-

Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and water, except for a brief fasting period before dosing.

-

Dose Administration: this compound, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered as a single oral dose by gavage. A control group receives the vehicle alone. At least three dose levels are typically used to determine a dose-response relationship.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes at regular intervals for a period of 14 days.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy to examine for any pathological changes in organs and tissues.[8][14][15][16]

Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by this compound are not as extensively studied as those for more toxic, higher-chlorinated PCBs, evidence suggests potential interactions with the Aryl Hydrocarbon Receptor (AHR) and the Estrogen Receptor (ER) .

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that mediates the toxic effects of many planar aromatic hydrocarbons, including some PCBs.

Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activation by this compound.

Estrogen Receptor (ER) Signaling Pathway

Some PCBs and their metabolites have been shown to bind to the estrogen receptor, potentially disrupting endocrine function.

Caption: Potential interaction of this compound with the Estrogen Receptor (ER) signaling pathway.

Experimental Workflow for Metabolite Identification

The study of PCB metabolism is crucial for understanding their toxicological effects.

Caption: Experimental workflow for the identification of this compound metabolites.

Conclusion

This compound, as a component of historical commercial PCB mixtures, has been widely distributed in the environment due to its extensive industrial applications. While specific quantitative data and detailed experimental protocols for this individual congener are often embedded within the broader context of total PCB analysis, this guide provides a foundational understanding of its historical context. The provided synthesis, analytical, and toxicological protocols, though representative of historical practices, offer a valuable starting point for researchers. Further investigation into the specific signaling pathway perturbations by this compound is warranted to fully elucidate its biological activity.

References

- 1. dioxin20xx.org [dioxin20xx.org]

- 2. oto-env.com [oto-env.com]

- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Selected polychlorobiphenyls congeners bind to estrogen receptor alpha in human umbilical vascular endothelial (HUVE) cells modulating angiogenesis [pubmed.ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. 3,4,3',4'-Tetrachlorobiphenyl acts as an estrogen in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. dep.nj.gov [dep.nj.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. agc-chemicals.com [agc-chemicals.com]

Biodegradation of 4-Chlorobiphenyl in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradation pathways of 4-chlorobiphenyl (4-CB) in soil. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the microbial degradation of this persistent organic pollutant, including the metabolic routes, key enzymatic players, and quantitative data on degradation kinetics. Furthermore, this guide offers detailed experimental protocols for the study of 4-CB biodegradation and visualizations of the core pathways and workflows.

Introduction to this compound and its Environmental Fate

This compound is a monochlorinated biphenyl (B1667301), a class of compounds known for their chemical stability and persistence in the environment. Due to their widespread industrial use in the past, PCBs, including 4-CB, are common soil and sediment contaminants. Understanding the natural attenuation processes, particularly microbial biodegradation, is crucial for developing effective bioremediation strategies.

Aerobic Biodegradation Pathways of this compound

The primary mechanism for the microbial breakdown of this compound in aerobic soil environments involves a series of enzymatic reactions initiated by the dioxygenation of the unchlorinated phenyl ring. This process is typically carried out by a consortium of soil microorganisms, where different species may be responsible for distinct steps in the degradation pathway.

The generally accepted aerobic biodegradation pathway of this compound proceeds as follows:

-